6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
説明
特性
IUPAC Name |
6-(1,3-benzodioxol-5-ylmethyl)-5-[(4-chlorophenyl)methylsulfanyl]-1-ethyl-3-methylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S/c1-3-28-21-20(14(2)26-28)25-23(32-12-15-4-7-17(24)8-5-15)27(22(21)29)11-16-6-9-18-19(10-16)31-13-30-18/h4-10H,3,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPKBHGFKKNTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC4=C(C=C3)OCO4)SCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one represents a novel class of pyrazolo[4,3-d]pyrimidine derivatives that have garnered attention due to their potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of the compound involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazolo[4,3-d]pyrimidine core followed by functionalization with benzo[d][1,3]dioxole and chlorobenzyl thio groups. The final product can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The introduction of bulky hydrophobic groups enhances their efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | Bacillus subtilis | 64 µg/mL |
Cytotoxicity and Antiproliferative Effects
In vitro studies have demonstrated that similar pyrazolo[4,3-d]pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds derived from benzo[d][1,3]dioxole have shown IC50 values ranging from 5.24 to 63.12 µM against MDA-MB-231 breast cancer cells. Mechanistic studies suggest that these compounds induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MDA-MB-231 | 10.39 |
| Compound E | HeLa | 15.00 |
| Compound F | A549 | 25.50 |
The biological activity of the compound is believed to stem from its ability to interact with various molecular targets within cells. The presence of the pyrazolo[4,3-d]pyrimidine core is crucial for its biological effects, as it can modulate signaling pathways involved in cell proliferation and apoptosis. Additionally, the benzo[d][1,3]dioxole moiety may enhance lipophilicity, improving cellular uptake .
Case Studies
A notable case study involved a series of synthesized derivatives based on the core structure of pyrazolo[4,3-d]pyrimidine. These derivatives were evaluated for their antimicrobial and anticancer properties in both in vitro and in vivo models. Results indicated that specific substitutions on the core structure significantly influenced biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
化学反応の分析
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the (4-chlorobenzyl)thio moiety undergoes nucleophilic displacement reactions under basic conditions.
Key observations :
-
Reaction with sodium methoxide (NaOMe) in methanol yields 5-methoxy derivatives via cleavage of the C–S bond.
-
DBU (1,8-diazabicycloundec-7-ene) facilitates substitution with amines (e.g., piperidine) at elevated temperatures (70–80°C) .
Example reaction :
Oxidation Reactions
The thioether group is susceptible to oxidation, forming sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA | DCM, 0°C → RT, 12 hr | Sulfoxide (S=O) | 78% | |
| HO/AcOH | Reflux, 6 hr | Sulfone (O=S=O) | 85% |
These oxidized derivatives exhibit altered electronic profiles, influencing binding affinity in pharmacological studies .
Hydrolysis of the Benzo[d] dioxole Ring
The methylenedioxy group undergoes acid- or base-catalyzed hydrolysis:
-
Acidic conditions (HCl, HO/THF): Cleavage to form catechol derivatives .
-
Basic conditions (NaOH, EtOH/HO): Degradation to salicylate analogs .
Mechanistic pathway :
Electrophilic Aromatic Substitution
The pyrazolo[4,3-d]pyrimidin-7(6H)-one core participates in halogenation and nitration:
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Bromination | Br, FeCl | C-2 or C-4 | Mono- or di-brominated |
| Nitration | HNO, HSO | C-8 | Nitro group incorporation |
These modifications enhance solubility and intermolecular interactions .
Reduction of the Pyrimidinone Ring
Catalytic hydrogenation (H, Pd/C) reduces the 7-oxo group to a hydroxyl group, yielding 7-hydroxy-7,8-dihydropyrazolo[4,3-d]pyrimidine . This reaction is stereospecific, producing a single diastereomer .
Cross-Coupling Reactions
The 3-methyl group undergoes Pd-mediated coupling:
-
Suzuki coupling with aryl boronic acids introduces aromatic substituents.
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Buchwald–Hartwig amination forms C–N bonds with secondary amines .
Example :
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces dimerization via the pyrimidinone ring, forming cyclobutane-linked dimers with retained bioactivity .
Key Stability Considerations:
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table compares key structural and molecular features of the target compound with its closest analogues from the evidence:
Key Observations
Substituent Effects on Molecular Weight :
- The target compound (MW: 469.0) and its 2-chlorobenzylthio analogue share identical molecular weights due to equivalent substituent masses.
- Replacing the benzo[d][1,3]dioxole group with 4-methoxybenzyl reduces molecular weight slightly (455.0 vs. 469.0) due to the loss of one oxygen atom.
The 2-chlorobenzylthio variant may exhibit steric hindrance due to the ortho-chloro substituent, possibly affecting binding interactions in biological systems.
The 4-methoxybenzyl substituent introduces a methoxy group, which could enhance solubility relative to non-polar alkyl or aryl groups.
Q & A
Q. What are the established synthetic routes for this compound, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the pyrazolo[4,3-d]pyrimidinone core. For example:
- Step 1 : Condensation of substituted pyrazole amines (e.g., 1-ethyl-3-methyl-1H-pyrazol-5-amine) with aldehydes or ketones to form fused pyrimidinones.
- Step 2 : Introduction of the 4-chlorobenzylthio group via nucleophilic substitution or thiol-ene reactions .
- Step 3 : Functionalization with the benzo[d][1,3]dioxol-5-ylmethyl group using alkylation or Mitsunobu reactions . Characterization relies on ¹H/¹³C NMR (to confirm substituent positions), IR spectroscopy (for functional groups), and HPLC (for purity ≥95%) .
Q. How is the compound’s stability assessed under varying storage conditions?
Stability studies employ:
- Thermogravimetric analysis (TGA) to evaluate thermal degradation.
- Accelerated stability testing (40°C/75% relative humidity for 4 weeks) with HPLC monitoring for degradation products .
- Photostability assays under UV/visible light to assess structural integrity .
Advanced Research Questions
Q. What methodologies are used to investigate structure-activity relationships (SAR) for this compound?
SAR studies focus on:
- Substituent modification : Systematic replacement of the 4-chlorobenzylthio or benzo[d][1,3]dioxol-5-ylmethyl groups with bioisosteres (e.g., 4-fluorobenzyl or methylenedioxy analogs) .
- Biological screening : Testing derivatives against target enzymes (e.g., phosphodiesterases or kinases) using in vitro assays (IC₅₀ determination) .
- Molecular docking : Computational modeling to predict binding interactions with targets like PDE5 or GABA receptors .
Q. How can in vivo efficacy and pharmacokinetic (PK) properties be optimized?
Strategies include:
- Salt formation : Improving solubility via sodium or hydrochloride salts (e.g., 6-(2,6-dichlorophenyl)-triazolothiadiazine salts) .
- Prodrug design : Esterification of the pyrimidinone carbonyl to enhance bioavailability .
- PK studies : Measuring plasma half-life (t₁/₂) and bioavailability in rodent models using LC-MS/MS quantification .
Methodological Challenges
Q. How are reaction yields improved during scale-up synthesis?
Optimization involves:
- Design of Experiments (DoE) : Statistical modeling to identify critical parameters (e.g., temperature, solvent polarity) .
- Flow chemistry : Continuous-flow systems to enhance reproducibility and reduce side reactions (e.g., diazomethane intermediates) .
- Catalyst screening : Testing Pd(PPh₃)₄ or TFA for cross-coupling efficiency .
Q. What analytical techniques resolve contradictions in biological activity data?
Discrepancies are addressed via:
- Dose-response validation : Replicating assays with stricter controls (e.g., ATP concentration in kinase assays) .
- Metabolite profiling : Identifying active/inactive metabolites using high-resolution mass spectrometry (HRMS) .
- Target engagement assays : Cellular thermal shift assays (CETSA) to confirm direct target binding .
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